molecular formula C13H16N2O2 B5314322 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol

3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol

Cat. No.: B5314322
M. Wt: 232.28 g/mol
InChI Key: ZGGGCGRHWKKLQD-UHFFFAOYSA-N
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Description

3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a methyl group at the 3-position and a phenoxypropyl group at the 4-position, along with a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazol-5-ol with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole ring or the phenoxypropyl group.

    Substitution: The phenoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyrazole ring could lead to a dihydropyrazole derivative.

Scientific Research Applications

3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-(3-phenoxypropyl)amino]benzoic acid: This compound shares a similar phenoxypropyl group but differs in the core structure.

    3-methyl-4-(3-phenoxypropyl)amino]benzene-1-carbothioamide: Another related compound with a similar substitution pattern but different functional groups.

Uniqueness

3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a pyrazole core with a phenoxypropyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-methyl-4-(3-phenoxypropyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10-12(13(16)15-14-10)8-5-9-17-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGGCGRHWKKLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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